
Diazanium;dichloroplatinum;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazanium;dichloroplatinum;dichloride, commonly known as cis-diamminedichloroplatinum(II), is a platinum-based compound widely recognized for its potent antitumor properties. It is a coordination complex of platinum with two ammonia molecules and two chloride ions. This compound has been extensively studied and utilized in various scientific and medical fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;dichloroplatinum;dichloride typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The compound is produced in crystalline form and is often subjected to further purification steps to meet pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Diazanium;dichloroplatinum;dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, hydroxide, or organic molecules.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Involve the use of oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Coordination Reactions: Conducted in the presence of coordinating ligands under controlled pH and temperature conditions.
Major Products Formed
Substitution Reactions: Formation of aqua complexes, hydroxide complexes, or organoplatinum complexes.
Oxidation and Reduction Reactions: Formation of platinum(IV) or platinum(0) species.
Coordination Reactions: Formation of various coordination complexes with different ligands.
Scientific Research Applications
Diazanium;dichloroplatinum;dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Widely used as an antitumor agent in chemotherapy for the treatment of various cancers, including testicular, ovarian, and bladder cancers.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The primary mechanism of action of diazanium;dichloroplatinum;dichloride involves the formation of covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links interfere with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. The compound targets the DNA double helix, causing structural distortions that inhibit the proliferation of rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Carboplatin: Another platinum-based antitumor agent with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its distinct side effect profile.
Nedaplatin: A platinum complex with reduced nephrotoxicity compared to diazanium;dichloroplatinum;dichloride
Uniqueness
This compound is unique due to its high efficacy in treating various types of cancer and its well-established clinical use. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable chemotherapeutic agent. Additionally, its chemical versatility allows for the synthesis of a wide range of derivatives and coordination complexes, further expanding its applications in research and industry .
Properties
IUPAC Name |
diazanium;dichloroplatinum;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMNDWDOXTTBR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

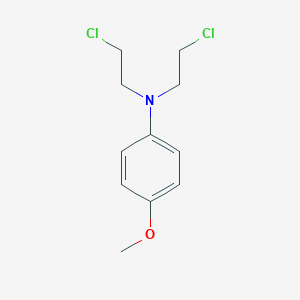
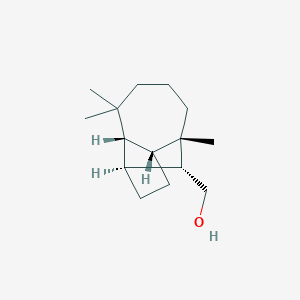
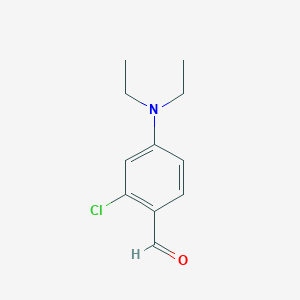



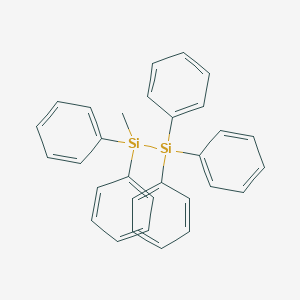
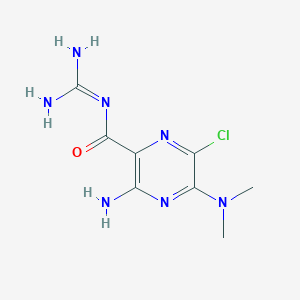

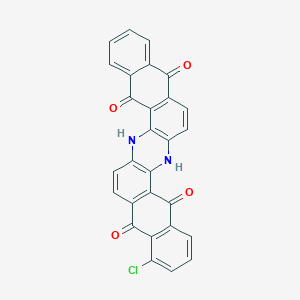
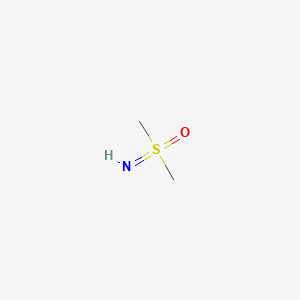
![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)

